
Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the chlorination of a pyrimidine derivative, followed by methylation and sulphonation reactions. The final step involves the coupling of the pyrimidine derivative with a naphthalene disulphonate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is common to facilitate the reactions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, leading to the formation of different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity and applications.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulphonate derivatives, while reduction can produce various hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and as a marker in molecular biology experiments.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)-5-hydroxynaphthalene-1,7-disulphonate
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
84145-67-5 |
|---|---|
Molekularformel |
C16H12ClN3Na2O9S3 |
Molekulargewicht |
567.9 g/mol |
IUPAC-Name |
disodium;4-[(5-chloro-6-methyl-2-methylsulfonylpyrimidin-4-yl)amino]-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C16H14ClN3O9S3.2Na/c1-7-14(17)15(20-16(18-7)30(2,22)23)19-10-3-4-12(32(27,28)29)9-5-8(31(24,25)26)6-11(21)13(9)10;;/h3-6,21H,1-2H3,(H,18,19,20)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI-Schlüssel |
MGGAPASMMHGARS-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C(=NC(=N1)S(=O)(=O)C)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])O)Cl.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12710741.png)
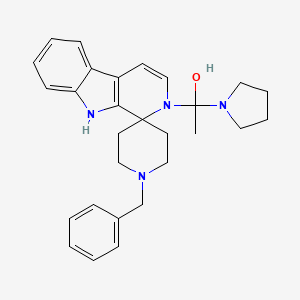

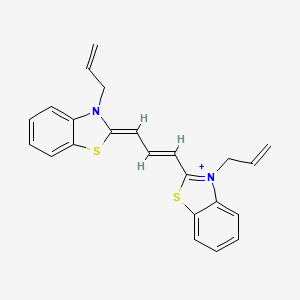
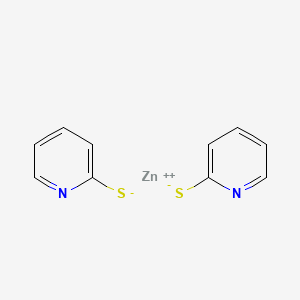
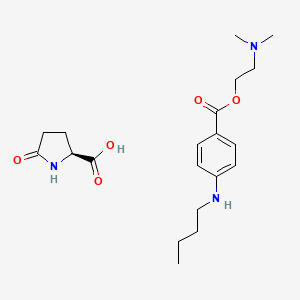
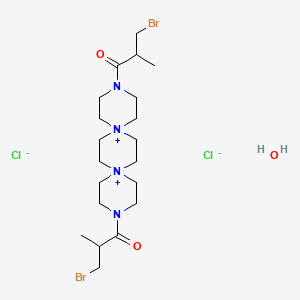
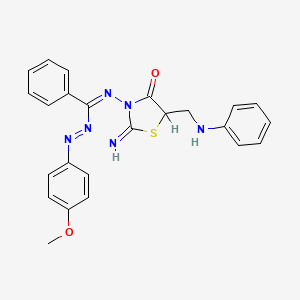
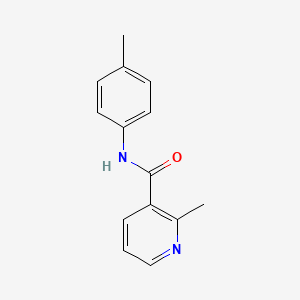
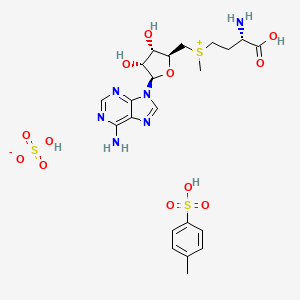
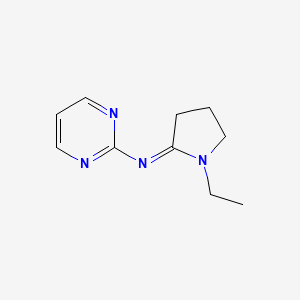

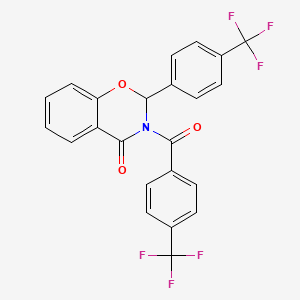
![[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710794.png)
